4-(2-噻吩基)-6-(三氟甲基)-2-嘧啶胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

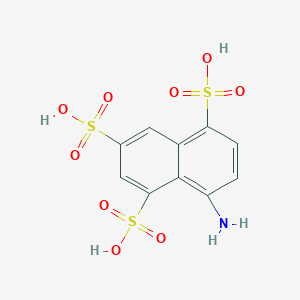

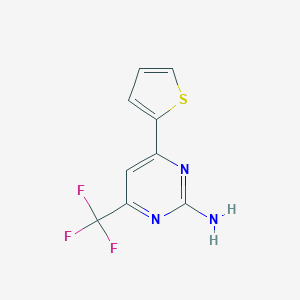

The compound "4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinamine" is a derivative of the thieno[2,3-d]pyrimidine class, which is known for its diverse biological activities and potential applications in medicinal chemistry. The thieno[2,3-d]pyrimidine scaffold is a crucial pharmacophore in drug design due to its structural similarity to naturally occurring nucleotides and its ability to interact with various biological targets .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives often involves multi-step reactions starting from simple precursors. For instance, a one-pot synthesis approach has been reported for thieno[2,3-d]pyrimidin-4(3H)-ones, which are structurally related to the compound of interest. This method utilizes ketones, ethyl cyanoacetate, elemental sulfur, and formamide, highlighting the step economy and green chemistry aspects of the synthesis . Another approach for synthesizing related compounds involves the condensation of aldehydes with hydrazines, followed by crystallization to obtain the desired product . These methods demonstrate the versatility and adaptability of synthetic routes to access the thieno[2,3-d]pyrimidine core.

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives has been extensively studied using techniques such as X-ray crystallography. These analyses reveal that the molecules often assume a nearly planar conformation, which is important for their interaction with biological targets. The presence of substituents like the trifluoromethyl group can influence the overall geometry and electronic distribution within the molecule, potentially affecting its biological activity .

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidine derivatives can undergo various chemical reactions, which are essential for further functionalization and the development of more potent compounds. For example, nucleophilic substitution reactions have been employed to introduce different amines into the thieno[2,3-d]pyrimidine core, leading to novel derivatives with potential antitumor activities . The reactivity of these compounds can be further explored to synthesize a wide range of analogs with diverse biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives are influenced by their molecular structure and substituents. These compounds exhibit distinct optical properties, such as absorption and emission wavelengths, which can be controlled by the donor effect of terminal aryl groups . The introduction of fluorine atoms, as seen in the trifluoromethyl group, can significantly affect properties like solubility, dielectric constant, and moisture adsorption, which are critical parameters in the development of pharmaceutical agents . The planarity and electronic nature of the thieno[2,3-d]pyrimidine core also contribute to its ability to form stable complexes with biomolecules, which is a desirable feature for the design of fluorescent probes and sensors .

科学研究应用

合成与结构表征

- 配合物的形成:该化合物用于合成二有机锡(IV)和二苯基铅(IV)配合物,其中它充当螯合配体。这些配合物通过各种光谱方法和 X 射线衍射进行表征,突出了该化合物在形成结构多样的金属配合物中的作用 (Rodríguez 等人,2007 年)。

化学合成和分析

- 简便合成:一项研究详细介绍了通过三步法合成该化合物的衍生物,展示了其在温和条件下化学合成的潜力 (Yang 等人,2014 年)。

- 新型衍生物的合成:已经对新型吡咯噻吩并[2,3-d]嘧啶的系统合成进行了研究,表明该化合物在创建新化学实体方面的多功能性 (Bakhite 等人,2002 年)。

生物活性

- 抗肿瘤活性:2-三氟甲基噻吩并[2,3-d]嘧啶(相关化合物)的某些对映异构体衍生物表现出显着的抗肿瘤活性。这表明在癌症研究和治疗中具有潜在应用 (Gao 等人,2015 年)。

传感器和光学性质

- 基于 ICT 的传感器性质:该化合物的衍生物已显示出独特的光学性质和分子内电荷转移特性,可用于传感应用 (Muraoka 等人,2016 年)。

材料科学

- 聚酰亚胺合成:该化合物参与新型氟化聚酰亚胺的合成,表明其在先进材料科学中的作用 (Madhra 等人,2002 年)。

类药物性质评价

- EGFR 抑制剂研究:在将噻吩并[2,3-d]嘧啶作为 EGFR 抑制剂进行的研究中,该化合物的衍生物已对其类药物性质进行了评估,提供了对其在药物应用中潜力的见解 (Bugge 等人,2016 年)。

属性

IUPAC Name |

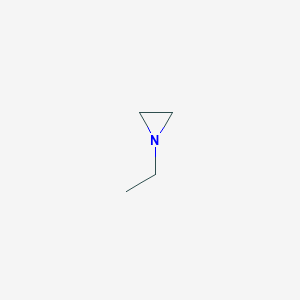

4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3S/c10-9(11,12)7-4-5(14-8(13)15-7)6-2-1-3-16-6/h1-4H,(H2,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPBAGSLQYJRHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NC(=N2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50304328 |

Source

|

| Record name | 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinamine | |

CAS RN |

396-63-4 |

Source

|

| Record name | NSC165424 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。